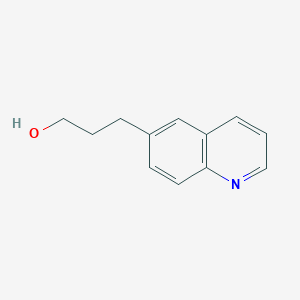

3-Quinolin-6-yl-propan-1-ol

Description

3-Quinolin-6-yl-propan-1-ol is a quinoline derivative characterized by a propanol chain (-CH₂CH₂CH₂OH) attached to the 6-position of the quinoline ring. Quinoline, a heterocyclic aromatic compound with a nitrogen atom at position 1, is widely studied for its pharmacological and material science applications.

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

3-quinolin-6-ylpropan-1-ol |

InChI |

InChI=1S/C12H13NO/c14-8-2-3-10-5-6-12-11(9-10)4-1-7-13-12/h1,4-7,9,14H,2-3,8H2 |

InChI Key |

LSPGCBXDYQRQAM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CCCO)N=C1 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

3-Quinolin-6-yl-propan-1-ol is being investigated for its pharmacological properties, particularly its potential as a drug candidate . Research indicates that it may serve as a pharmacophore in drug design aimed at treating various diseases, including cancer and infectious diseases. The compound has shown promising antimicrobial and anticancer activities.

Case Study: Antimicrobial Properties

A study assessing the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The methodology employed included disk diffusion assays to evaluate inhibition zones against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of novel compounds with enhanced biological activities.

Synthetic Pathways

The compound can undergo several transformations:

- Oxidation : Leads to the formation of quinoline derivatives.

- Reduction : Can yield tetrahydroquinoline derivatives.

- Substitution Reactions : Various substituted quinoline derivatives can be produced depending on the reagents used.

Biological Studies

In biological research, this compound is utilized to explore its interactions with specific molecular targets, such as enzymes and receptors involved in cellular processes.

Case Study: Anticancer Effects

In vitro studies on breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations). Mechanistic studies indicated that the compound activates caspase pathways, leading to programmed cell death.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 3-Quinolin-6-yl-propan-1-ol with key analogues, highlighting molecular properties, applications, and research findings.

Table 1: Comparative Analysis of this compound and Analogues

Key Differences and Research Findings

(a) Quinoline vs. Purine Derivatives

- Electronic Effects: Quinoline derivatives exhibit π-π stacking interactions due to their aromatic rings, while purine derivatives (e.g., 3-(6-Chloro-purin-9-yl)-propan-1-ol) engage in hydrogen bonding via nitrogen-rich heterocycles . The chloro-substituted purine shows increased electronegativity, enhancing binding to enzymatic targets like kinases .

- Biological Activity: Quinoline-based compounds are often explored for antimicrobial activity, whereas purine derivatives are common in antiviral and anticancer research.

(b) Positional Isomerism in Quinoline Derivatives

- 3-(Quinolin-2-yl)propan-1-ol () vs. This compound: The 2-position substitution in quinoline may lead to steric hindrance near the nitrogen atom, reducing bioavailability compared to the 6-position isomer. Safety protocols for the 2-isomer include specific storage guidelines (e.g., dry, ventilated areas) and hazard codes (H200-H420) .

(c) Hydrocarbon Chain Modifications

- 3-(6-octylpyren-1-yl)propan-1-ol () features a pyrene moiety with an octyl chain, increasing hydrophobicity and fluorescence. Such compounds are utilized in optoelectronic materials, contrasting with the smaller, more polar propanol chains in quinoline/purine derivatives .

Preparation Methods

Sodium Borohydride (NaBH₄) Reduction

The aldehyde group in 3-(quinolin-6-yl)propanal undergoes reduction to a primary alcohol using NaBH₄ in methanol or ethanol at 0–25°C. This method achieves yields exceeding 85% with minimal side products. The reaction proceeds via nucleophilic attack of hydride ions on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the alcohol.

Reaction Conditions:

-

Solvent: Methanol, ethanol, or THF

-

Temperature: 0–25°C

-

Time: 2–4 hours

-

Workup: Acidic quenching (HCl) followed by extraction with ethyl acetate

Advantages:

-

Mild conditions preserve the quinoline ring’s integrity.

-

Scalable for gram-to-kilogram synthesis.

Lithium Aluminum Hydride (LiAlH₄) Reduction

For substrates with steric hindrance, LiAlH₄ in anhydrous THF or diethyl ether at reflux (40–60°C) provides complete conversion within 1–2 hours. This method is less selective than NaBH₄, requiring careful stoichiometry to avoid over-reduction.

Limitations:

-

Risk of reducing the quinoline ring’s nitrogen heteroatom.

-

Requires strict anhydrous conditions.

Friedländer Annulation Followed by Functionalization

Quinoline Ring Construction

The Friedländer synthesis assembles the quinoline core via acid-catalyzed condensation of 2-aminobenzaldehyde derivatives with ketones. For 3-quinolin-6-yl-propan-1-ol, propionaldehyde serves as the ketone precursor in the presence of HCl or H₂SO₄.

Mechanism:

-

Condensation: 2-Aminobenzaldehyde reacts with propionaldehyde to form an imine intermediate.

-

Cyclization: Acid catalysis promotes ring closure, yielding 3-(quinolin-6-yl)propanal.

-

Reduction: Subsequent NaBH₄ treatment converts the aldehyde to the alcohol.

Yield Optimization:

-

Catalyst: AlCl₃ enhances cyclization efficiency (yield: 78–82%).

-

Solvent: Ethanol or acetic acid improves reaction homogeneity.

Catalytic Hydrogenation of 3-(Quinolin-6-yl)propanal

Palladium on Carbon (Pd/C)

Hydrogenation under 1–3 atm H₂ pressure with 5% Pd/C in ethanol reduces the aldehyde to alcohol at 25–50°C. This method avoids stoichiometric reductants but requires inert conditions.

Key Parameters:

-

Pressure: 1–3 atm H₂

-

Catalyst Loading: 5–10 wt%

-

Reaction Time: 6–12 hours

Challenges:

-

Competing hydrogenation of the quinoline ring’s double bonds may occur.

Comparative Analysis of Synthetic Routes

| Method | Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| NaBH₄ Reduction | NaBH₄, MeOH, 25°C | 85–90% | Mild, scalable | Limited to aldehyde precursors |

| LiAlH₄ Reduction | LiAlH₄, THF, 40°C | 70–75% | High reactivity | Anhydrous conditions required |

| Friedländer Annulation | AlCl₃, HCl, ethanol, reflux | 78–82% | Integrated ring synthesis | Multi-step, moderate yields |

| Catalytic Hydrogenation | Pd/C, H₂, ethanol | 65–70% | No stoichiometric reductants | Risk of ring hydrogenation |

Mechanistic Insights and Side Reactions

Over-Reduction in LiAlH₄ Systems

LiAlH₄ may reduce the quinoline ring’s C=N bond, leading to 1,2,3,4-tetrahydroquinoline derivatives. This side reaction is mitigated by:

Acid-Catalyzed Rearrangements

During Friedländer annulation, strong acids (e.g., H₂SO₄) may protonate the quinoline nitrogen, triggering Wagner-Meerwein shifts. Substituting with milder acids (e.g., AcOH) minimizes this.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting flow chemistry enhances safety and yield for NaBH₄ reductions:

Q & A

Q. What synthetic routes are recommended for producing 3-Quinolin-6-yl-propan-1-ol, and how can purity be optimized?

Methodological Answer:

- Nucleophilic Addition: React 6-bromoquinoline with a propanol derivative under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) to introduce the propanol chain. Monitor reaction progress via TLC and optimize catalyst loading (e.g., 5-10 mol% Pd(PPh₃)₄) .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm the quinoline backbone and propanol chain. Key signals include aromatic protons (δ 7.5-8.5 ppm) and hydroxyl proton (δ 1.5-2.0 ppm, broad) .

- Mass Spectrometry: High-resolution ESI-MS or EI-MS to verify molecular ion peaks ([M+H]⁺ expected at m/z 203.12) and fragmentation patterns .

- X-ray Diffraction (XRD): For crystalline samples, employ SHELX-97 software to refine crystal structures, leveraging the program’s robust handling of small-molecule data .

Q. What are the critical storage conditions to maintain the stability of this compound?

Methodological Answer:

- Storage: Keep in amber vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation. Moisture-sensitive batches should include molecular sieves (3Å) in sealed containers .

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to assess hydrolytic or oxidative degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Triangulation: Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with DFT-predicted chemical shifts. For ambiguous signals, repeat experiments in alternative solvents (e.g., D₂O for exchangeable protons) .

- Crystallographic Validation: If XRD data conflicts with NMR, prioritize the crystal structure (using SHELXL refinement) to resolve stereochemical ambiguities .

Q. What experimental design principles apply when evaluating the biological activity of this compound?

Methodological Answer:

- In Vitro Assays: Design dose-response curves (0.1–100 µM) in target cell lines (e.g., cancer cells for antiproliferative studies) using MTT assays. Include positive controls (e.g., doxorubicin) and triplicate replicates .

- Mechanistic Studies: Pair cytotoxicity assays with flow cytometry (apoptosis markers) and Western blotting (pathway proteins) to link activity to molecular targets .

Q. How can synthetic yield be optimized in multi-step syntheses of this compound?

Methodological Answer:

- Reaction Optimization: Use Design of Experiments (DoE) to test variables (temperature, catalyst, solvent). For example, a central composite design can identify optimal conditions for the coupling step (e.g., 80°C, DMF, 8 mol% Pd) .

- Workflow Efficiency: Implement in-line FTIR for real-time monitoring of intermediate formation, reducing purification bottlenecks .

Q. What strategies validate the use of this compound in asymmetric catalysis?

Methodological Answer:

- Chiral Analysis: Use chiral HPLC (e.g., Chiralpak IA column) or polarimetry to confirm enantiomeric excess. Compare with racemic mixtures synthesized from non-chiral precursors .

- Kinetic Studies: Perform time-resolved NMR to track substrate conversion and calculate turnover frequencies (TOF) under varying conditions (e.g., solvent polarity, temperature) .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in physicochemical properties?

Methodological Answer:

- Root-Cause Analysis: Use Pareto charts to identify critical factors (e.g., raw material purity, reaction time). For example, if melting points vary, conduct DSC across batches to correlate with impurity profiles .

- Standardization: Develop a validated SOP with tolerances for key parameters (e.g., stirring rate ± 10 rpm, temperature ± 2°C) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.